molecular formula C15H20N4OS B11273161 3-(butylthio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

3-(butylthio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B11273161
M. Wt: 304.4 g/mol
InChI Key: WBSFYDZGZBTOOY-UHFFFAOYSA-N
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Description

3-(BUTYLSULFANYL)-7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE is a complex heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BUTYLSULFANYL)-7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the annulation of nitriles with hydrazines, which can be expanded to a wide range of triazoles in good to excellent yields . The reaction conditions often involve the use of bases and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(BUTYLSULFANYL)-7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the methoxyphenyl ring.

Scientific Research Applications

3-(BUTYLSULFANYL)-7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(BUTYLSULFANYL)-7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound’s electron-rich triazole ring allows it to bind with biomacromolecules through pi-pi interactions, hydrogen bonds, and ion-dipole interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(BUTYLSULFANYL)-7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butylsulfanyl and methoxyphenyl groups enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C15H20N4OS

Molecular Weight

304.4 g/mol

IUPAC Name

3-butylsulfanyl-7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C15H20N4OS/c1-3-4-11-21-15-17-16-14-18(9-10-19(14)15)12-5-7-13(20-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3

InChI Key

WBSFYDZGZBTOOY-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C2N1CCN2C3=CC=C(C=C3)OC

Origin of Product

United States

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